Valacyclovir

Descripción general

Descripción

Valaciclovir, también conocido como valaciclovir, es un medicamento antiviral que se utiliza principalmente para tratar infecciones causadas por virus del herpes, incluido el herpes simple y el herpes zóster (culebrilla). Es el éster L-valina de aciclovir, lo que significa que es un profármaco que se convierte en aciclovir en el cuerpo. Esta conversión permite una mejor absorción y biodisponibilidad en comparación con el aciclovir .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El valaciclovir se sintetiza condensando N-valina protegida con aciclovir en presencia de 4-dimetilaminopiridina (DMAP) y diciclohexilcarbodiimida (DCC) en dimetilformamida (DMF). Esta reacción produce valaciclovir protegido, que luego se desprotege para obtener el producto final .

Métodos de producción industrial

En entornos industriales, la síntesis de valaciclovir implica pasos similares pero a mayor escala. El proceso incluye la preparación de intermediarios, la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El valaciclovir experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su oxidación por permanganato, que se ha estudiado por su cinética y mecanismo .

Reactivos y condiciones comunes

Oxidación: Permanganato en condiciones alcalinas.

Reducción: Agentes reductores comunes como el borohidruro de sodio.

Sustitución: Implica reacciones de sustitución nucleófila.

Productos principales

El producto principal de la oxidación del valaciclovir es el aciclovir, que se metaboliza aún más en el cuerpo para ejercer sus efectos antivirales .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Valacyclovir is indicated for several conditions:

- Cold Sores (Herpes Labialis)

- Genital Herpes

- Treatment of initial and recurrent episodes

- Suppression of recurrent episodes

- Reduction of viral transmission

- Herpes Zoster (Shingles)

- Chickenpox in Pediatric Patients

The drug is particularly beneficial in immunocompetent patients and has been studied extensively for its long-term safety and efficacy in managing HSV infections .

Efficacy in Clinical Trials

This compound has been shown to be effective in reducing the duration and severity of herpes outbreaks. A randomized controlled trial demonstrated that twice-daily this compound was as effective as five-times-daily acyclovir for treating recurrent genital herpes . Another study indicated that a one-day treatment regimen with this compound significantly reduced the duration of cold sore symptoms .

Data Table: Efficacy of this compound vs. Acyclovir

| Study | Treatment | Duration | Efficacy Outcome |

|---|---|---|---|

| This compound (twice daily) | 5 days | Similar efficacy to acyclovir (five times daily) | |

| This compound (1-day regimen) | 1 day | Significant reduction in cold sore duration |

Safety and Adverse Effects

While generally well tolerated, this compound can cause neurotoxicity, particularly in patients with renal impairment. Case studies have documented instances of confusion, hallucinations, and emotional lability associated with this compound use in patients undergoing dialysis . Adjustments in dosing are crucial for preventing these adverse effects.

Case Studies on Neurotoxicity

- Case Study 1 : A 73-year-old woman developed cognitive decline after starting this compound for herpes zoster. Upon discontinuation, her cognitive function improved significantly within two weeks .

- Case Study 2 : A 55-year-old male on peritoneal dialysis experienced pseudobulbar affect after this compound administration. His symptoms resolved following dose adjustment and enhanced clearance through dialysis .

Long-Term Use and Resistance

Long-term studies indicate that this compound maintains a favorable safety profile over extended periods (up to ten years) with minimal resistance observed among immunocompetent individuals . In immunocompromised patients, the resistance rate remains low at approximately 5%, underscoring the drug's effectiveness in varied populations.

Mecanismo De Acción

El valaciclovir se convierte rápidamente en aciclovir en el cuerpo. El aciclovir luego se fosforila por la timidina quinasa viral y posteriormente por enzimas celulares para formar trifosfato de aciclovir. Este compuesto inhibe competitivamente la ADN polimerasa viral, lo que lleva a la terminación de la elongación de la cadena de ADN viral .

Comparación Con Compuestos Similares

Compuestos similares

Aciclovir: El compuesto principal del valaciclovir, utilizado para tratar infecciones similares pero con menor biodisponibilidad.

Famciclovir: Otro profármaco antiviral que se convierte en penciclovir en el cuerpo.

Ganciclovir: Utilizado principalmente para infecciones por citomegalovirus.

Singularidad

El valaciclovir se destaca por su mayor biodisponibilidad y vida media más larga en comparación con el aciclovir, lo que lo hace más conveniente para los pacientes, ya que requiere una dosificación menos frecuente .

Las propiedades únicas del valaciclovir y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación. Su capacidad para tratar y controlar eficazmente las infecciones por herpes ha mejorado significativamente los resultados de los pacientes y su calidad de vida.

Actividad Biológica

Valacyclovir is an antiviral medication primarily used for the treatment of infections caused by certain types of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). As a prodrug of acyclovir, this compound has improved bioavailability and pharmacokinetic properties, which enhance its therapeutic efficacy. This article explores the biological activity of this compound through various studies, case reports, and research findings.

This compound is converted into acyclovir in the body, which then inhibits viral DNA synthesis. The mechanism involves the following steps:

- Conversion to Acyclovir : After oral administration, this compound is rapidly converted to acyclovir by esterases in the liver and intestinal wall.

- Inhibition of Viral DNA Polymerase : Acyclovir is selectively phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA.

- Chain Termination : Once incorporated into the viral DNA, acyclovir triphosphate causes chain termination, thereby inhibiting viral replication.

Pharmacokinetics

This compound exhibits a higher bioavailability compared to acyclovir, with approximately 54% absorption after oral administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | 5-10 µg/mL (after 1g dose) |

| Time to Cmax (Tmax) | 1-2 hours |

| Half-life | 2.5-3 hours |

| Volume of Distribution | 0.6 L/kg |

Herpes Simplex Virus Infections

Numerous studies have demonstrated this compound's efficacy in treating HSV infections:

- Herpes Simplex Encephalitis : A study indicated that patients receiving this compound at a dosage of 1,000 mg three times daily achieved significant cerebrospinal fluid (CSF) concentrations of acyclovir, suggesting effective penetration into the central nervous system (CNS) .

- Recurrent Genital Herpes : In a randomized trial, this compound was shown to reduce the frequency of recurrent genital herpes episodes compared to placebo. Patients reported fewer outbreaks and reduced severity during episodes .

Varicella-Zoster Virus Infections

This compound is also effective against VZV:

- Shingles Treatment : A clinical trial found that this compound significantly reduced the duration of pain and healing time for herpes zoster lesions compared to acyclovir .

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound treatment:

- Case Study 1 : A 55-year-old female with recurrent mucocutaneous candidiasis was treated with high-dose this compound as part of an immunodeficiency management plan. The treatment led to improved immune responses and reduced infection rates .

- Case Study 2 : In a patient with HSV-1 encephalitis, early administration of this compound resulted in favorable neurological outcomes and a significant reduction in mortality rates compared to historical controls treated with acyclovir .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Gastrointestinal disturbances (nausea, diarrhea)

- Headaches

- Rarely, renal toxicity or neurotoxicity at high doses

Q & A

Basic Research Questions

Q. What methodologies are used to assess valacyclovir's bioavailability, and how do study designs influence these findings?

this compound's bioavailability is typically evaluated using crossover pharmacokinetic trials comparing oral administration to intravenous acyclovir. Key parameters include plasma concentration-time curves (AUC), urinary recovery rates, and metabolite profiling. For example, a randomized crossover study demonstrated a 54.2% absolute bioavailability via AUC comparisons and 51.3% via urinary recovery, highlighting the importance of dual-method validation . Study designs must control for fasting states, dosing intervals, and analytical techniques (e.g., HPLC or mass spectrometry) to minimize variability.

Q. How can factorial design optimize this compound formulation development for specific populations (e.g., pediatrics)?

A 3² full factorial design is effective for studying interactions between formulation variables, such as surfactant and cholesterol concentrations in niosome-based delivery systems. This approach quantifies the impact of each factor on responses like encapsulation efficiency and drug release kinetics. For pediatric formulations, factorial models help identify optimal excipient ratios while ensuring stability and palatability, as demonstrated in studies using Design Expert software for validation .

Q. What are the key considerations in designing clinical trials to evaluate this compound's efficacy against herpesviruses in immunocompromised cohorts?

Trials must stratify participants by baseline viral load (e.g., HSV-2 shedding frequency), immune status (CD4 counts), and comorbidities. Double-blind, placebo-controlled designs with pre-specified endpoints (e.g., reduction in viral DNA copies/mL) are critical. For example, a trial in Burkina Faso used randomization, adjusted for baseline CD4 and viral load, and measured genital HIV-1 RNA reduction via logistic regression, achieving a 0.53 log₁₀ decrease in plasma HIV-1 .

Advanced Research Questions

Q. How can contradictory data on this compound's impact on HIV-1 progression be resolved through meta-analytical frameworks?

Discrepancies in outcomes (e.g., reduced plasma HIV-1 RNA vs. non-significant changes in CD4 decline) require pooled analyses of trial data. Fixed-effects models can harmonize variables like this compound dose (500 mg vs. 1,000 mg), follow-up duration, and ART eligibility criteria. For instance, a meta-analysis of three RCTs found that higher doses (1,000 mg) correlated with greater viral load suppression (1.23 log copies/µL), emphasizing dose-response stratification .

Q. What statistical models are used to evaluate this compound's cost-effectiveness as pre-ART HIV-1 therapy in resource-limited settings?

Discrete-time Markov models simulate disease progression (CD4 decline, viral load dynamics) under this compound intervention. Cost-effectiveness is assessed via incremental cost per quality-adjusted life year (QALY), incorporating drug pricing, healthcare utilization, and transmission rates. A South African study integrated these parameters, identifying a threshold price of $0.50/day for this compound to be cost-effective in high-HIV-prevalence regions .

Q. How do conflicting results from this compound trials in multiple sclerosis inform future experimental designs?

Despite trends toward reduced EDSS progression in severe MS cases, the lack of MRI correlation in a 2-year RCT highlights the need for composite endpoints (clinical + imaging biomarkers). Adaptive trial designs with interim futility analyses could refine dosing (e.g., testing >3,000 mg/day) and target APOE4 carriers, where herpesviruses may exacerbate neurodegeneration .

Q. What methodologies address challenges in this compound dosing for neonatal HSV prophylaxis?

Phase I pharmacokinetic studies in neonates use sparse sampling and population PK modeling to account for developmental changes in drug metabolism. For example, a trial in HSV-exposed neonates combined trough-level monitoring with allometric scaling from adult data, identifying a 25 mg/kg/day dose to achieve therapeutic acyclovir exposure .

Q. How can observational data on this compound's association with dementia risk be translated into RCTs?

Epidemiological studies linking HSV suppression to reduced dementia risk (particularly in APOE4 carriers) require validation through double-blind RCTs with cognitive endpoints (e.g., ADAS-Cog). A pilot study in Sweden used IgG seropositivity and APOE4 status as inclusion criteria, administering 1,000 mg this compound TID, but underscored the need for longer follow-up and amyloid-PET biomarkers .

Q. What comparative effectiveness frameworks evaluate this compound against valganciclovir in transplant recipients?

Non-inferiority trials with composite endpoints (CMV viremia, graft rejection, BK virus reactivation) are critical. A Korean study used propensity score matching to compare this compound (2 g/day) with historical valganciclovir controls, finding comparable CMV suppression but lower leukopenia rates, though acute rejection rates require further stratification by induction therapy (ATG vs. basiliximab) .

Q. How are dynamic transmission models used to project this compound's population-level impact on HIV-1 spread?

Compartmental models incorporating viral load-dependent transmission rates and ART coverage predict that this compound could reduce HIV incidence by 8–12% in high-HSV-2 prevalence regions. A South African model assumed a 1.23 log₁₀ viral load reduction and faster ART initiation, showing synergies with pre-exposure prophylaxis (PrEP) .

Propiedades

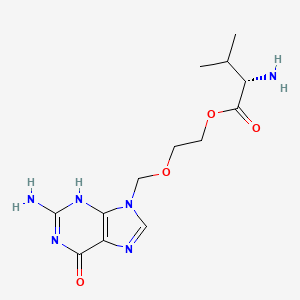

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023732 | |

| Record name | Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK)., Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK. | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

124832-26-4, 124832-27-5 | |

| Record name | Valacyclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valaciclovir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valaciclovir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1IW7Q79D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170-172 | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.